molecular formula C12H17BrO3 B8609794 4-(3,4-Dimethoxyphenoxy)butyl bromide

4-(3,4-Dimethoxyphenoxy)butyl bromide

Cat. No.: B8609794
M. Wt: 289.16 g/mol
InChI Key: NTODRGIYOBXZSL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenoxy)butyl bromide is an organobromine compound featuring a butyl chain terminated by a bromide group and substituted with a 3,4-dimethoxyphenoxy moiety. The methoxy groups at the 3- and 4-positions of the phenyl ring confer electron-donating properties, influencing its reactivity in alkylation and nucleophilic substitution reactions.

Properties

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

4-(4-bromobutoxy)-1,2-dimethoxybenzene

InChI

InChI=1S/C12H17BrO3/c1-14-11-6-5-10(9-12(11)15-2)16-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

NTODRGIYOBXZSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCCCCBr)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
4-(3,4-Dimethoxyphenoxy)butyl bromide C₁₂H₁₇BrO₃ 3,4-Dimethoxyphenoxy, bromide ~289.17 (calculated) Likely alkylating agent; lignin model analog
4-Methylsulfonylbenzyl bromide C₈H₉BrO₂S Methylsulfonyl, benzyl bromide 249.12 Electron-withdrawing sulfonyl group enhances electrophilicity; used in cross-coupling reactions
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl, aldehyde 199.05 Reactive aldehyde group; potential precursor for pharmaceuticals
Veratrylglycerol-β-syringyl ether (VS) C₂₀H₂₆O₈ 3,4-Dimethoxyphenyl, syringyl 418.42 Lignin model compound; studies on ether bond cleavage kinetics

Reactivity Insights:

  • Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxyphenoxy group in the target compound stabilizes adjacent positive charges via resonance, making it less electrophilic than 4-methylsulfonylbenzyl bromide (which has an electron-withdrawing sulfonyl group) .
  • Alkyl Chain Length: The butyl chain in 4-(3,4-dimethoxyphenoxy)butyl bromide may enhance solubility in nonpolar solvents compared to shorter-chain analogs like benzyl bromides .

Kinetic and Mechanistic Comparisons

Lignin model compounds, such as 1-(3,4-dimethoxyphenoxy)-2-(2-methoxyphenoxy)-1,3-propanediol (DMP), share the 3,4-dimethoxyphenoxy motif. Studies on DMP’s photoelectrochemical oxidation reveal that methoxy groups slow reaction rates due to steric hindrance and electron donation, stabilizing intermediates . By analogy, 4-(3,4-Dimethoxyphenoxy)butyl bromide may exhibit similar kinetic behavior in degradation or substitution reactions.

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